Guangsangon L

Descripción

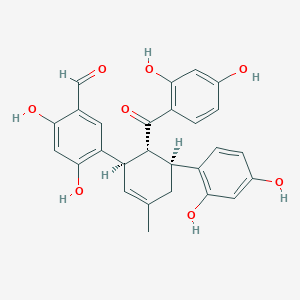

Guangsangon L is a Diels–Alder type adduct (DAA) isolated from the stem bark of Morus species, including Morus macroura and Morus wittiorum . Structurally, it belongs to the F-class DAAs, formed via a [4+2] cycloaddition between a chalcone and dehydroisoprene benzaldehyde (Figure 1) . Its molecular framework features a highly substituted methyl cyclohexene moiety, a hallmark of mulberry-derived DAAs. Initial pharmacological studies highlight its anti-inflammatory activity, with compound 5 (Guangsangon L) and Guangsangon B (4) showing significant inhibition in anti-inflammatory assays .

Propiedades

Fórmula molecular |

C27H24O8 |

|---|---|

Peso molecular |

476.5 g/mol |

Nombre IUPAC |

5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C27H24O8/c1-13-6-20(17-4-2-15(29)9-23(17)32)26(27(35)18-5-3-16(30)10-24(18)33)21(7-13)19-8-14(12-28)22(31)11-25(19)34/h2-5,7-12,20-21,26,29-34H,6H2,1H3/t20-,21+,26-/m1/s1 |

Clave InChI |

QCPFZAFDSWGNMR-YZIHRLCOSA-N |

SMILES isomérico |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O |

SMILES canónico |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C=O)O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations:

- Structural Diversity: Guangsangon L (F-class) differs from Guangsangon E (E-class) and chalcomoracin (C-class) in dienophile composition, influencing target selectivity and bioactivity .

- Bioactivity Variance : While Guangsangon E and chalcomoracin exhibit potent cytotoxicity, Guangsangon L’s anti-inflammatory activity suggests a divergent mechanism, possibly linked to its benzaldehyde-derived scaffold .

- Enzyme Binding : Pharmacoinformatics studies reveal Guangsangon L’s strong binding affinity (-10.99 kcal/mol) to target proteins like CTSV, mediated by hydrogen bonds (Arg115) and hydrophobic interactions (Val370, Thr310) .

Research Findings and Mechanistic Insights

Anti-Inflammatory Activity

Guangsangon L and Guangsangon B demonstrated >50% inhibition in anti-inflammatory assays, though specific molecular targets (e.g., COX-2, NF-κB) remain uncharacterized . This contrasts with kuwanon G, a DAA known to suppress TNF-α and IL-6 via NF-κB pathways .

Cytotoxicity and Autophagy Induction

Guangsangon E outperforms Guangsangon L in cytotoxicity, inducing mitochondrial dysfunction and non-apoptotic cell death in triple-negative breast cancer (TNBC) via ROS accumulation and mitophagy . Chalcomoracin similarly triggers paraptosis and oxidative stress in cancer models .

Antioxidant Activity

Despite structural similarities, Guangsangon L lacks the antioxidant efficacy of mulberrofuran K or kuwanon P, which inhibit MDA production by >50% at 10⁻⁵ M . This may reflect differences in phenolic hydroxyl group availability, critical for radical scavenging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.